molecular formula C8H6F3IO B1374833 Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)- CAS No. 1261555-56-9

Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-

Cat. No.: B1374833
CAS No.: 1261555-56-9
M. Wt: 302.03 g/mol
InChI Key: ANQUAHBDCJLEPF-UHFFFAOYSA-N
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Description

“Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H6F3IO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the trifluoromethoxylation of alkyl halides . A practical method for this process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The TFBO reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecular structure of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” consists of a benzene ring with iodine, methoxy, and trifluoromethyl substituents attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

The trifluoromethoxy group in the compound has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” are determined by its molecular structure. It has a molecular weight of 302.032 Da .

Scientific Research Applications

1. Synthetic Chemistry and Ligand Preparation

The compound Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-, and its derivatives, have applications in synthetic chemistry. For instance, the 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand, a related compound, is used in the synthesis of palladium(II) complexes. These complexes are active in Suzuki and Sonogashira cross-coupling reactions, which are essential methods in organic synthesis for creating carbon-carbon bonds (Deschamps, Goff, Ricard, & Floch, 2007).

2. Catalytic Activity in Organic Synthesis

Compounds containing the trifluoromethyl group, such as Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-, exhibit catalytic activity in various organic reactions. For example, the catalyst system based on palladium-1,2-bis-(di-tert-butylphosphinomethyl)benzene shows good activity for the methoxycarbonylation of strongly activated aryl chlorides (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

3. Iodination and Functionalization of Aromatic Compounds

Benzene derivatives, including 4-iodo-2-methoxy-1-(trifluoromethyl)benzene, are used in the iodination and functionalization of aromatic compounds. This process is crucial for synthesizing various organic molecules with potential applications in medicinal chemistry and material science. For example, the preparation of (4-iodophenyl)aryliodonium salts, which are precursors for electrophilic radiofluorination and other 4-iodophenylation reactions, involves similar benzene derivatives (Cardinale, Ermert, & Coenen, 2012).

Mechanism of Action

The mechanism of action of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” in chemical reactions often involves nucleophilic trifluoromethoxylation . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study and application of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” and similar compounds lie in overcoming the challenges in their preparation . This includes developing more efficient strategies for the trifluoromethoxylation reaction and expanding the scope of substrates that can be used .

Properties

IUPAC Name

4-iodo-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUAHBDCJLEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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